4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

概要

説明

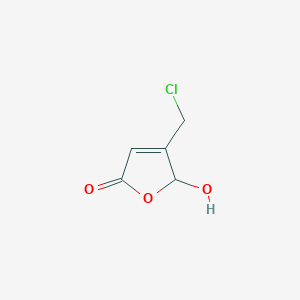

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a furanone core structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone typically involves the chloromethylation of 5-hydroxy-2(5H)-furanone. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

化学反応の分析

Types of Reactions: 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the chloromethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Hydroxymethyl derivatives.

Substitution: Amino, thio, or alkoxy derivatives.

科学的研究の応用

Synthesis and Chemical Properties

MX serves as a versatile intermediate in organic synthesis. Its structure allows for the modification and generation of various halogenated derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. The synthesis of MX can be achieved through several methods, including the reaction of chlorinated compounds with furan derivatives.

Table 1: Synthesis Methods for 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

| Method | Key Reactants | Yield | Reference |

|---|---|---|---|

| Method A | Glyoxylic acid, morpholine, propionaldehyde | ~90% | |

| Method B | Tetrachloroacetone, (carbomethoxymethylene)triphenylphosphorane | 44% |

Toxicological Studies

MX has garnered attention due to its mutagenic properties. Research indicates that it can induce cancer in laboratory animals, making it a compound of interest for toxicological studies. Its effects have been evaluated through various animal models, demonstrating its potential as a carcinogen.

Case Study: Carcinogenicity in Rats

In one study, both male and female rats were administered MX to assess its carcinogenic potential. The results indicated a significant increase in the incidence of tumors in multiple organs, including the thyroid and liver. Specifically, the combined incidence of thyroid gland follicular cell adenoma and carcinoma reached up to 90% in treated animals .

Environmental Impact

MX is also recognized as a disinfection by-product found in drinking water at nanogram-per-liter levels. Its presence raises concerns regarding water safety and public health due to its mutagenic effects.

Detection and Origin

Studies have identified MX in river water contaminated with industrial effluents. The detection methods employed include advanced chromatographic techniques that highlight the need for monitoring water quality to prevent exposure to this harmful compound .

Applications in Pharmaceuticals

Due to its ability to undergo further chemical transformations, MX is utilized as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential, particularly in developing anti-cancer agents.

Pharmaceutical Derivatives

The versatility of MX allows for the creation of various brominated and chlorinated analogues that may exhibit enhanced biological activity compared to their parent compound .

作用機序

The mechanism of action of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone involves its interaction with biological molecules through its reactive chloromethyl and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .

類似化合物との比較

5-Hydroxy-2(5H)-furanone: Lacks the chloromethyl group, making it less reactive in substitution reactions.

4-Methyl-5-hydroxy-2(5H)-furanone: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

4-(Bromomethyl)-5-hydroxy-2(5H)-furanone: Similar to 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone but with a bromomethyl group, which may have different reactivity due to the nature of the halogen.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chloromethyl group provides a versatile site for nucleophilic substitution, making it valuable in synthetic chemistry and industrial applications .

生物活性

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone, often referred to as MX, is a halogenated furanone derivative that has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, toxicity, and potential applications in research.

- Molecular Formula : C5H5ClO3

- CAS Number : 125974-06-3

- Structure : The compound features a furan ring with a chloromethyl group and a hydroxyl group, contributing to its reactivity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Mutagenicity : Studies have shown that MX acts as a potent mutagen, inducing genetic damage in various cell lines. It has been demonstrated to cause micronuclei formation in mouse lymphoma cells, indicating its ability to induce chromosomal damage .

- Carcinogenicity : Research indicates that MX is a multisite carcinogen. In animal studies, it has been linked to increased incidences of tumors in organs such as the liver, thyroid gland, and lungs . The compound's mechanism involves metabolic activation leading to DNA adduct formation.

- Enzyme Interaction : MX interacts with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to altered cellular functions and contribute to its toxicological profile .

Toxicological Profile

The toxicological effects of this compound have been extensively studied:

- Acute Toxicity : In acute exposure scenarios, MX has shown significant toxicity in animal models, with observable effects on body weight and organ health .

- Chronic Exposure : Long-term studies indicate that chronic exposure leads to carcinogenic outcomes, with dose-dependent increases in tumor incidence .

Table 1: Summary of Toxicological Findings

| Study Reference | Organ Affected | Type of Tumor | Observed Effect |

|---|---|---|---|

| Komulainen et al. (1997) | Liver | Cholangiocarcinoma | Increased incidence |

| Nishikawa et al. (1999) | Thyroid | Follicular-cell hyperplasia | Significant increase |

| IARC Monographs (2000) | Multiple | Various tumors | Multisite carcinogen |

Case Studies

Several case studies have highlighted the biological activity of MX:

- Genotoxicity in Mammalian Cells : A study focused on the genotoxic effects of MX using the micronucleus test revealed significant DNA damage at low concentrations, emphasizing its mutagenic potential .

- Carcinogenic Studies in Rats : Research involving Wistar rats showed that administration of MX led to a dose-dependent increase in tumor formation across multiple organs, reinforcing its classification as a carcinogen .

- Interaction with Antioxidants : Investigations into the interaction between MX and various antioxidants demonstrated that certain compounds could mitigate the mutagenic effects of MX by chemically interacting with it before it induces DNA damage .

特性

IUPAC Name |

3-(chloromethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h1,5,8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGKPVLGRJYRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(OC1=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925335 | |

| Record name | 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125974-06-3 | |

| Record name | 4-Chloro-3-formyl-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。